

Unveiling the Properties of 4,4'-Dinitrobiphenyl: An In Silico Comparative Analysis

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Compound of Interest

Compound Name: 4,4'-Dinitrobiphenyl

Cat. No.: B073382

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For researchers, scientists, and drug development professionals, understanding the physicochemical and toxicological properties of chemical compounds is paramount. This guide provides a comprehensive in silico analysis of **4,4'-Dinitrobiphenyl**, a nitroaromatic compound, and compares its predicted and experimental properties with related isomers, offering valuable insights for computational toxicology and drug discovery pipelines.

This comparative guide delves into the characteristics of **4,4'-Dinitrobiphenyl** and its structural isomers, 2,2'-Dinitrobiphenyl and 3,3'-Dinitrobiphenyl. By presenting a side-by-side comparison of their physicochemical properties and toxicological profiles, this document aims to equip researchers with the necessary data to evaluate their potential applications and hazards. The information is compiled from various public databases and scientific literature, supplemented with descriptions of the methodologies for both in silico and experimental assessments.

Physicochemical Properties: A Comparative Overview

The arrangement of the nitro groups on the biphenyl backbone significantly influences the physicochemical properties of dinitrobiphenyl isomers. These properties, in turn, play a crucial role in the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compounds. The following table summarizes key physicochemical parameters for **4,4'-Dinitrobiphenyl** and its 2,2'- and 3,3'- isomers.

Property	4,4'-Dinitrobiphenyl	2,2'-Dinitrobiphenyl	3,3'-Dinitrobiphenyl
Molecular Formula	C ₁₂ H ₈ N ₂ O ₄ [1][2]	C ₁₂ H ₈ N ₂ O ₄ [3]	C ₁₂ H ₈ N ₂ O ₄ [4][5]
Molecular Weight (g/mol)	244.21[2]	244.20[6]	244.20
Melting Point (°C)	239-241	124-126[6][7]	200-202
Boiling Point (°C)	358.4	305[7]	416[4]
LogP (octanol-water partition coefficient)	3.89	3.59	3.7[8]
Water Solubility	Insoluble	Insoluble in water[7]	-
Appearance	Yellow crystalline solid	Light yellow to beige crystalline powder[7]	-

Toxicological Profile: A Look into Potential Hazards

The toxicity of nitroaromatic compounds is a significant concern. In silico and experimental data provide insights into the potential carcinogenicity, mutagenicity, and acute toxicity of dinitrobiphenyls.

Toxicity Endpoint	4,4'-Dinitrobiphenyl I	2,2'-Dinitrobiphenyl I	3,3'-Dinitrobiphenyl I	4-Nitrobiphenyl (Reference)
Oral LD50 (rat)	Data not available	Data not available	Data not available	2230 mg/kg[9]
Oral LD50 (rabbit)	Data not available	Data not available	Data not available	1970 mg/kg[9]
Carcinogenicity	Suspected human carcinogen	Data not available	Data not available	Suspected Human Carcinogen[9]
Mutagenicity	Mutagenic activity has been reported for dinitrobiphenyl derivatives.[10]	Data not available	Data not available	Mutagenic activity has been reported.[10]

Experimental and Computational Protocols

A combination of experimental and computational methods is employed to characterize chemical compounds. Below are detailed protocols for key analyses.

In Silico ADMET Prediction Protocol

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational method to estimate the pharmacokinetic and toxicological properties of a compound.

Methodology:

- **Molecular Descriptor Calculation:** The 2D or 3D structure of the molecule is used to calculate a wide range of molecular descriptors, such as physicochemical properties (e.g., LogP, molecular weight, polar surface area) and topological indices.
- **Model Application:** These descriptors are then used as input for various predictive models. These models are typically Quantitative Structure-Activity Relationship (QSAR) or machine

learning models that have been trained on large datasets of compounds with known experimental ADMET properties.

- **Property Prediction:** The models output predictions for various ADMET endpoints, including but not limited to:
 - **Absorption:** Human intestinal absorption, Caco-2 permeability, P-glycoprotein substrate/inhibitor.
 - **Distribution:** Blood-brain barrier penetration, plasma protein binding.
 - **Metabolism:** Cytochrome P450 (CYP) inhibition and substrate specificity.
 - **Excretion:** Renal clearance.
 - **Toxicity:** Ames mutagenicity, carcinogenicity, hepatotoxicity, cardiotoxicity.
- **Analysis of Results:** The predicted properties are analyzed to assess the overall ADMET profile of the compound and identify potential liabilities.

Software: A variety of commercial and open-source software packages are available for in silico ADMET prediction, including Derek Nexus, HazardExpert, and VEGA.[\[11\]](#)

Molecular Docking Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Methodology:

- **Preparation of Receptor and Ligand:**
 - **Receptor:** The 3D structure of the target protein (receptor) is obtained from a protein database (e.g., Protein Data Bank). Water molecules and other non-essential molecules are typically removed, and hydrogen atoms are added.
 - **Ligand:** The 3D structure of the small molecule (ligand) is generated and its energy is minimized.

- **Binding Site Definition:** The active site or binding pocket of the receptor is defined. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction algorithms.
- **Docking Simulation:** A docking algorithm is used to explore the conformational space of the ligand within the defined binding site. The algorithm generates a variety of possible binding poses.
- **Scoring and Ranking:** Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked based on their scores.
- **Analysis of Results:** The top-ranked poses are analyzed to understand the binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and to predict the binding affinity.

Ames Test Protocol

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[\[12\]](#)[\[13\]](#)

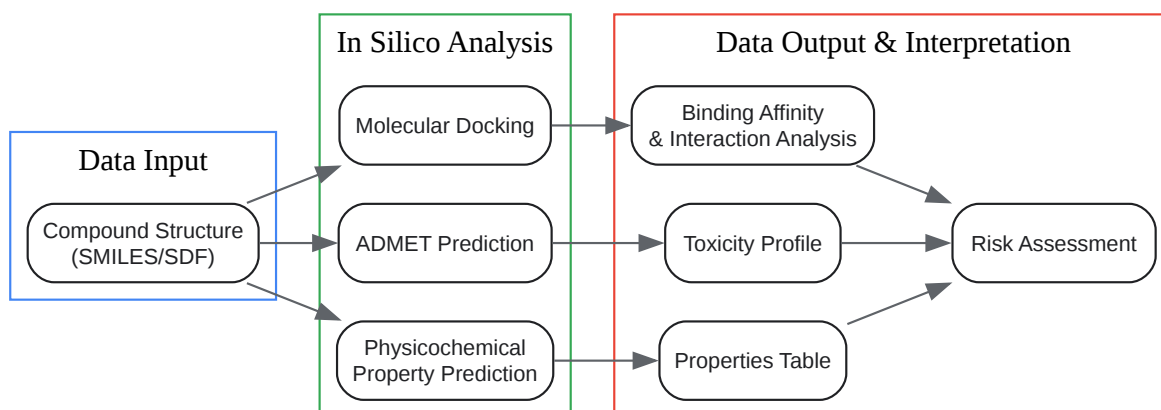
Methodology:

- **Bacterial Strains:** Several strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize histidine and require it for growth) are used.[\[13\]](#) These strains have different types of mutations in the histidine operon.
- **Metabolic Activation:** The test compound is often tested in the presence and absence of a rat liver extract (S9 fraction). The S9 fraction contains enzymes that can metabolize the test compound into potentially mutagenic metabolites.
- **Exposure:** The bacterial strains are exposed to different concentrations of the test compound, with and without the S9 mix.
- **Plating:** The treated bacteria are plated on a minimal agar medium that lacks histidine.
- **Incubation:** The plates are incubated at 37°C for 48-72 hours.

- **Scoring:** Only bacteria that have undergone a reverse mutation (reversion) to a histidine-prototrophic state (his+) can grow and form colonies. The number of revertant colonies is counted for each concentration of the test compound and compared to the number of spontaneous revertant colonies in the negative control.
- **Interpretation:** A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the test compound is mutagenic.

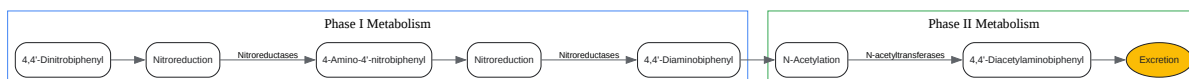
Visualizing Molecular Pathways and Workflows

To better understand the processes involved in the analysis and potential biological impact of **4,4'-Dinitrobiphenyl**, the following diagrams, generated using the Graphviz DOT language, illustrate a typical in silico analysis workflow and a plausible metabolic pathway.



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In Silico Analysis Workflow for a Chemical Compound.



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Plausible Metabolic Pathway of 4,4'-Dinitrobiphenyl.

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